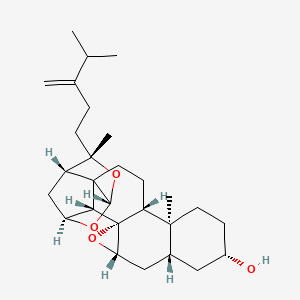
Paxisterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paxisterol is an analgesic sterol isolated from Penicillium KAC 1843.
Aplicaciones Científicas De Investigación
Paxisterol, a sterol compound first isolated from Penicillium paxilli, has been investigated for various biological activities and its biosynthetic origin [2, 7]. Research has explored its potential in scientific research applications, including its cytotoxic and analgesic properties, as well as its role in biosynthesis and the production of fluorinated derivatives .
Scientific Research Applications
Analgesic Properties: this compound has been reported to have analgesic properties without anti-inflammatory activity . It is suggested to be a new class of analgesic sterol, which is of interest for use in modifying pain that has been difficult to relieve .
Cytotoxicity and Antiproliferative Activity: Studies have shown that this compound can inhibit cell proliferation by inducing apoptosis, which is independent of the tumor suppressor p53 . It upregulates apoptotic regulators such as BAX, cytochrome complex (Cyt-c), PARP-1, p21, and procaspase-3 proteins, and downregulates Bcl-2 without modifications in procaspase-7 and p53 . Auransterol, a this compound derivative, has also been shown to be cytotoxic towards MCF-7 breast and A2780 ovarian cells .
Biosynthetic Studies and Production of Fluorinated Analogs: this compound's biosynthetic origin has been confirmed through feeding experiments using 13C-labelled glucose and sodium acetate . These experiments demonstrated that acetyl coenzyme A is involved in this compound biosynthesis . Researchers have also explored the production of fluorinated this compound analogs using fluorinated precursors like sodium monofluoroacetate, resulting in the isolation of 7-monofluoroacetyl this compound .
Antifungal Properties: Penicillium species, which produce this compound, have demonstrated important functional attributes associated with plant growth, such as biological control of root diseases . this compound is one of the metabolites from Penicillium spp. reported to have antifungal properties in animals .
Case Studies
Production of Fluorinated this compound: A study aimed to incorporate a fluorine atom into this compound and its derivatives, using the fluorinated precursor sodium monofluoroacetate, which resulted in the isolation of 7-monofluoroacetyl this compound . The researchers performed culture experiments and elucidated the structure of the new fluorinated this compound .
Metabolic Profiling of Penicillium aurantiacobrunneum : Penicillium aurantiacobrunneum, a fungus derived from the lichen Niebla homalea, was investigated for its metabolic profile due to its cytotoxic activity against human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines . This investigation led to the isolation of four new metabolites, including auransterol and two this compound analogs, along with two known compounds .
Data Table
| Compound | Activity/Property |
|---|---|
| This compound | Analgesic activity, inhibits cell proliferation by inducing apoptosis, antifungal properties |
| Auransterol | Cytotoxic towards MCF-7 breast and A2780 ovarian cells |
| 7-monofluoroacetyl this compound | Fluorinated this compound analog |
| Penicillium spp. | Biological control of root diseases, production of metabolites with analgesic and antifungal properties, enhances plant growth, solubilizes phosphorus, produces phytohormones |
Propiedades
Número CAS |
110945-69-2 |
|---|---|
Fórmula molecular |
C28H42O4 |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
(1S,5R,6S,9S,11R,13S,15S,16S,17S,19S,21S)-6,21-dimethyl-21-(4-methyl-3-methylidenepentyl)-14,18,20-trioxaheptacyclo[15.4.1.02,16.02,19.05,15.06,11.013,15]docosan-9-ol |
InChI |
InChI=1S/C28H42O4/c1-15(2)16(3)6-10-26(5)21-14-19-23-27(21,24(30-19)32-26)11-8-20-25(4)9-7-18(29)12-17(25)13-22-28(20,23)31-22/h15,17-24,29H,3,6-14H2,1-2,4-5H3/t17-,18+,19+,20-,21-,22+,23-,24+,25+,26+,27?,28-/m1/s1 |
Clave InChI |
WUKYEOQJBJKFPH-SXOASPKXSA-N |
SMILES |
CC(C)C(=C)CCC1(C2CC3C4C2(CCC5C46C(O6)CC7C5(CCC(C7)O)C)C(O3)O1)C |
SMILES isomérico |
CC(C)C(=C)CC[C@]1([C@H]2C[C@H]3[C@@H]4C2(CC[C@H]5[C@@]46[C@@H](O6)C[C@@H]7[C@@]5(CC[C@@H](C7)O)C)[C@@H](O3)O1)C |
SMILES canónico |
CC(C)C(=C)CCC1(C2CC3C4C2(CCC5C46C(O6)CC7C5(CCC(C7)O)C)C(O3)O1)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Paxisterol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















